

# Application Note & Protocols: Comprehensive Characterization of 4-[(Carboxymethyl)amino]benzoic Acid

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## Compound of Interest

Compound Name: 4-[(Carboxymethyl)amino]benzoic acid

Cat. No.: B187148

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## Introduction and Strategic Overview

**4-[(Carboxymethyl)amino]benzoic acid**, also known as N-(4-carboxyphenyl)glycine, is a critical molecule often encountered as a synthetic intermediate, a potential impurity in active pharmaceutical ingredients (APIs), or a functional building block in materials science. Its chemical structure, featuring both acidic (two carboxyl groups) and basic (a secondary amine) moieties, imparts zwitterionic characteristics that necessitate carefully designed analytical strategies.<sup>[1]</sup> The rigorous characterization of this compound is paramount to ensure product purity, confirm structural identity, and identify potential process-related impurities or degradants, thereby safeguarding quality and performance in its final application.

This guide provides a comprehensive suite of analytical methodologies for the in-depth characterization of **4-[(Carboxymethyl)amino]benzoic acid**. We move beyond simple procedures to explain the scientific rationale behind the selection of specific techniques and parameters, empowering researchers to adapt and troubleshoot these methods effectively. The protocols described herein are designed to be self-validating through the inclusion of system suitability criteria, ensuring robust and reliable data generation.

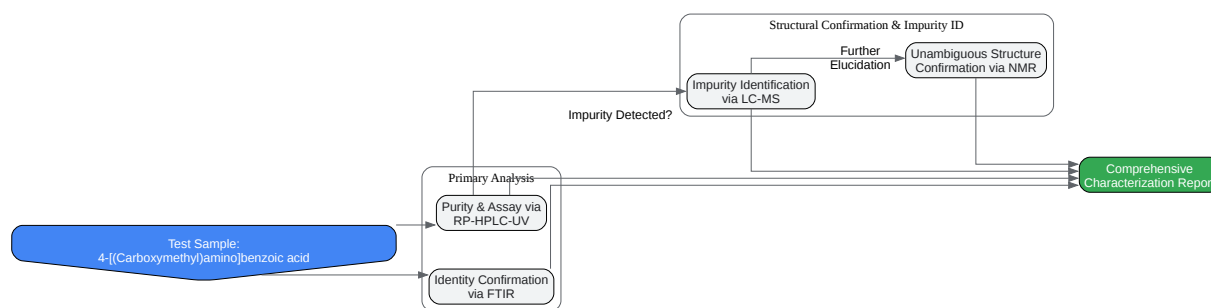
## Physicochemical Properties

A foundational understanding of the analyte's properties is the first step in robust method development.

Property	Value	Source
IUPAC Name	4- [(carboxymethyl)amino]benzoic acid	[Sigma-Aldrich][2]
CAS Number	5698-54-4	[Sigma-Aldrich][2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub>	[PubChem][3]
Molecular Weight	195.17 g/mol	[Sigma-Aldrich][2]
Structure	Aromatic carboxylic acid with a glycine substituent	-
Key Functional Groups	Two carboxylic acids, one secondary amine, benzene ring	-

## Overall Analytical Workflow

A multi-technique approach is essential for a complete characterization. The following workflow ensures orthogonal data is generated to confirm identity, quantify purity, and identify impurities.



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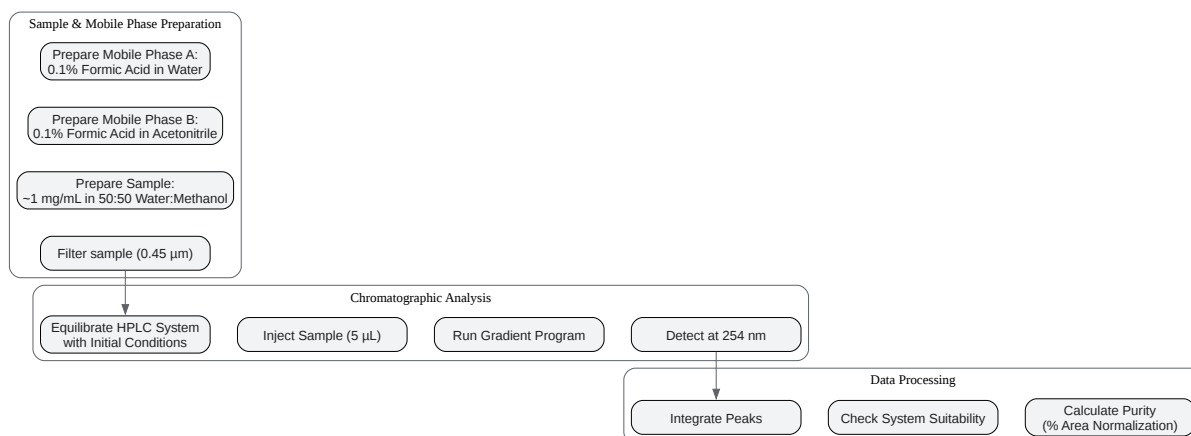
Caption: Integrated workflow for the characterization of **4-[(Carboxymethyl)amino]benzoic acid**.

## High-Performance Liquid Chromatography (HPLC) for Purity and Assay

**Principle & Rationale:** Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for purity assessment and quantification due to its high resolving power and compatibility with UV detection, which is ideal for aromatic compounds. The method described here utilizes a C18 stationary phase, which retains the analyte based on its moderate hydrophobicity. The key to achieving sharp, symmetrical peaks for this zwitterionic compound is controlling the ionization state of the carboxylic acid and amine groups. By using an acidic mobile phase (e.g., containing 0.1% formic acid), we suppress the deprotonation of the carboxyl groups and

promote the protonation of the amine, resulting in a more consistent analyte form that interacts predictably with the stationary phase.<sup>[4]</sup><sup>[5]</sup>

## Detailed HPLC Protocol



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Caption: Step-by-step workflow for HPLC purity analysis.

Instrumentation and Conditions:

Parameter	Recommended Setting	Rationale
HPLC System	Standard system with UV/PDA detector	Widely available and suitable for this analysis.
Column	C18, 250 x 4.6 mm, 5 $\mu$ m	Industry-standard for retaining aromatic acids.
Mobile Phase A	0.1% Formic Acid (v/v) in HPLC-grade Water	Acid modifier for peak shape control.
Mobile Phase B	0.1% Formic Acid (v/v) in Acetonitrile	Organic solvent for elution.
Gradient	5% B to 95% B over 20 min	Ensures elution of the main peak and any less polar impurities.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Column Temp.	30 $^{\circ}$ C	Provides stable retention times.
Detector	UV at 254 nm	Strong absorbance wavelength for the benzoic acid chromophore.
Injection Vol.	5 $\mu$ L	Balances sensitivity with potential for peak overload.
Sample Prep.	1.0 mg/mL in Water/Methanol (50:50)	Good solubility and compatible with the mobile phase.

System Suitability Testing (SST): Before sample analysis, a standard injection must meet these criteria to ensure the system is performing correctly.

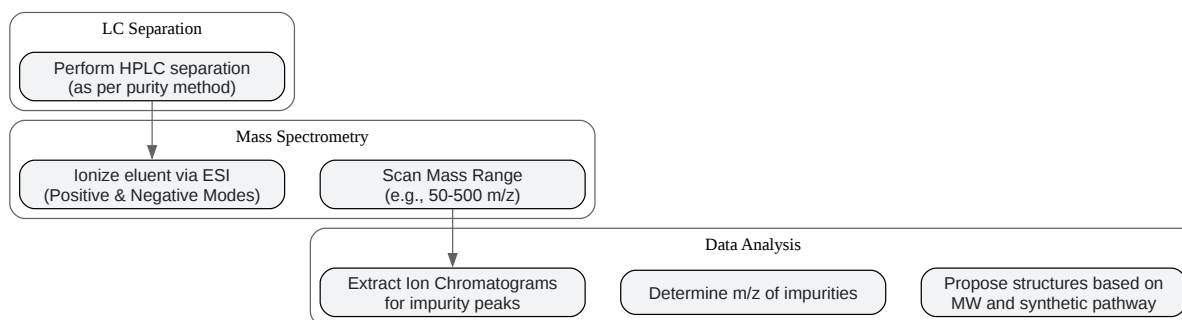
SST Parameter	Acceptance Criteria
Tailing Factor	0.8 - 1.5
Theoretical Plates	> 2000
Retention Time RSD	< 2.0% (for n=5 injections)

Data Analysis: Purity is calculated using area normalization, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

## LC-MS for Impurity Identification

Principle & Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for identifying unknown impurities.<sup>[6][7]</sup> It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. By determining the mass-to-charge ratio ( $m/z$ ) of an impurity, we can deduce its molecular weight, providing a critical clue to its identity. Electrospray Ionization (ESI) is the preferred ionization technique as it is a "soft" method suitable for polar molecules like ours, minimizing fragmentation and preserving the molecular ion.

## Detailed LC-MS Protocol



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Caption: Workflow for impurity identification using LC-MS.

Instrumentation and Conditions:

Parameter	Recommended Setting	Rationale
LC System	Same as HPLC Purity Method	Ensures correlation between UV and MS data.
MS Detector	Single Quadrupole or TOF	TOF provides higher mass accuracy.
Ionization Mode	ESI (Positive and Negative)	Positive mode will show $[M+H]^+$ (196.06 m/z). Negative mode will show $[M-H]^-$ (194.04 m/z).
Mass Range	50 - 500 m/z	Covers the mass of the parent compound and likely impurities (e.g., starting materials, dimers).
Capillary Voltage	3.5 kV	Typical voltage for stable ESI spray.
Drying Gas Temp.	350 °C	Ensures efficient desolvation of ions.

Data Interpretation: For each impurity peak observed in the HPLC chromatogram, extract the corresponding mass spectrum. The molecular weight can be inferred from the observed m/z. For example, an impurity with an  $[M+H]^+$  ion at m/z 138.05 could correspond to the starting material, 4-aminobenzoic acid.[\[1\]](#)

## NMR and FTIR for Structural Confirmation

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the gold standard for unambiguous structural elucidation. It provides detailed information about the chemical environment of each proton ( $^1\text{H}$  NMR) and carbon ( $^{13}\text{C}$  NMR) atom in the molecule. The predicted spectrum for **4-[(Carboxymethyl)amino]benzoic acid** should show distinct signals for the aromatic protons, the methylene protons of the glycine unit, and the secondary amine proton.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Protocol:



- Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). DMSO- $d_6$  is an excellent solvent for this compound and its exchangeable protons (NH, COOH) are often visible.
- Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a 400 MHz (or higher) NMR spectrometer.
- Data Interpretation:
  - $^1\text{H}$  NMR: Expect two doublets in the aromatic region (~6.5-8.0 ppm), a singlet for the methylene (-CH $_2$ -) group, and broad singlets for the NH and two COOH protons.
  - $^{13}\text{C}$  NMR: Expect signals for the two distinct carboxyl carbons (>165 ppm), multiple signals for the aromatic carbons (~110-155 ppm), and a signal for the methylene carbon (~45 ppm).[\[10\]](#)

## Fourier-Transform Infrared (FTIR) Spectroscopy

**Principle & Rationale:** FTIR is a rapid and non-destructive technique used for identity confirmation. It works by measuring the absorption of infrared radiation by the molecule's functional groups, creating a unique "fingerprint."

**Protocol:**

- Sample Preparation: Place a small amount of the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Collect the spectrum from 4000 to 400  $\text{cm}^{-1}$ .
- Data Interpretation: The spectrum should be compared against a reference standard. Key characteristic peaks to verify include:
  - ~3300  $\text{cm}^{-1}$ : N-H stretch
  - ~3000-2500  $\text{cm}^{-1}$ : Broad O-H stretch from carboxylic acids
  - ~1700  $\text{cm}^{-1}$ : Strong C=O stretch from carboxylic acids
  - ~1600, 1520  $\text{cm}^{-1}$ : C=C stretches from the aromatic ring

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